tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate
Overview
Description
tert-Butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate is an organic compound that features a tert-butyl carbamate group linked to a furan ring through an ethylideneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with a furan derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ethylideneamino linkage can be reduced to form amine derivatives.
Substitution: The tert-butyl carbamate group can participate in substitution reactions to form different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the ethylideneamino linkage can produce tert-butyl N-(furan-2-ylmethyl)carbamate.
Scientific Research Applications
tert-Butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate involves its interaction with specific molecular targets and pathways. The furan ring and ethylideneamino linkage can interact with enzymes and receptors, modulating their activity. The tert-butyl carbamate group can provide stability and enhance the compound’s bioavailability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the furan ring.
Furan-2-carboxylic acid: Contains the furan ring but lacks the carbamate group.
tert-Butyl N-(furan-2-ylmethyl)carbamate: A reduced form of tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate.
Uniqueness
This compound is unique due to its combination of a furan ring, ethylideneamino linkage, and tert-butyl carbamate group. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8(9-6-5-7-15-9)12-13-10(14)16-11(2,3)4/h5-7H,1-4H3,(H,13,14)/b12-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHKIBIMLPQWAL-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC(C)(C)C)/C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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